4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium
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Overview
Description
YM-543 is a small molecule drug that functions as a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound has been primarily investigated for its potential use in the treatment of type 2 diabetes mellitus. By inhibiting SGLT2, YM-543 reduces glucose reabsorption in the kidneys, thereby lowering blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YM-543 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary, but it generally includes the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via selective halogenation and substitution reactions.
- Final coupling reactions to attach the glucose moiety, which is crucial for SGLT2 inhibition .
Industrial Production Methods
Industrial production of YM-543 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:
- Use of high-yielding reactions to maximize product output.
- Implementation of continuous flow processes to enhance reaction efficiency.
- Application of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
YM-543 undergoes various chemical reactions, including:
Oxidation: YM-543 can be oxidized to form corresponding oxides, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially affecting its inhibitory activity.
Substitution: YM-543 can undergo nucleophilic substitution reactions, leading to the formation of derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of YM-543, each with distinct pharmacological profiles. These derivatives are often studied to understand structure-activity relationships and to develop more potent inhibitors .
Scientific Research Applications
YM-543 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study SGLT2 inhibition and to develop new inhibitors.
Biology: Investigated for its effects on glucose metabolism and renal function.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus, with studies focusing on its efficacy and safety.
Industry: Utilized in the development of diagnostic tools and assays for glucose transport and metabolism
Mechanism of Action
YM-543 exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose transport and metabolism .
Comparison with Similar Compounds
Similar Compounds
Canagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Dapagliflozin: A widely used SGLT2 inhibitor with comparable efficacy.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose-lowering effects.
Uniqueness of YM-543
YM-543 is unique due to its specific structural features that confer high selectivity for SGLT2. Its distinct glucose moiety enhances binding affinity, making it a potent inhibitor. Additionally, YM-543 has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent .
Properties
CAS No. |
1610007-47-0 |
---|---|
Molecular Formula |
C28H37NO7 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C23H24O6.C5H14NO/c24-12-19-20(26)21(27)22(28)23(29-19)17-11-13(6-7-18(17)25)8-14-9-15-4-2-1-3-5-16(15)10-14;1-6(2,3)4-5-7/h1-7,9-11,19-28H,8,12H2;7H,4-5H2,1-3H3/q;+1/p-1/t19-,20-,21+,22-,23+;/m1./s1 |
InChI Key |
UKOOBSDARBTSHN-NGOMLPPMSA-M |
Isomeric SMILES |
C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASP-543, YM 543, YM-543, YM543 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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